3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde
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Overview
Description
This compound, also known by its IUPAC name 3-ethoxy-4-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethoxy]benzaldehyde, is a chemical with the molecular formula C21H29NO4 . It has a molecular weight of 359.47 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H29NO4/c1-5-25-18-8-15(11-23)6-7-17(18)26-12-19(24)22-14-21(4)10-16(22)9-20(2,3)13-21/h6-8,11,16H,5,9-10,12-14H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 359.46 . It is a solid at room temperature .Scientific Research Applications
Diastereoselective Synthesis of Bicyclic Scaffolds
Research demonstrates the diastereoselective construction of 6-oxa-2-azabicyclo[3.2.1]octane scaffolds from chiral α-hydroxyaldehyde derivatives through aza-Prins cyclization, offering a novel approach to asymmetric synthesis of complex bicyclic structures (Alejandro Mahía et al., 2017). This process could be relevant for synthesizing derivatives or structurally related compounds to the queried chemical.
Synthesis and Activities of Bicyclic Derivatives
A study on the synthesis of 5-[4-(omega-dialkylaminoalkoxy)phenylmethylene]-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ones demonstrates the potential for creating compounds with significant biological activities, including platelet antiaggregating activity (E. Mariani et al., 1991). These findings highlight the versatility of bicyclic structures in medicinal chemistry applications.
Efficient Synthesis of Bicyclic Compounds
Efficient synthetic routes to 8-oxa-3-aza-bicyclo[3.2.1]octane compounds have been developed, showcasing the potential for streamlined production of complex bicyclic frameworks (T. J. Connolly et al., 2010). Such methodologies could be adapted for synthesizing compounds like the one inquired about, emphasizing the importance of efficient synthetic strategies in chemical research.
Application in Synthesis of Inverted Porphyrins
Research involving 2-ethylpyrrole has led to the synthesis of 3-substituted inverted porphyrins, which are significant for their potential applications in photodynamic therapy and as sensors (I. Schmidt & P. Chmielewski, 2001). This study indicates the broader applicability of such bicyclic and heterocyclic structures in developing functional materials and therapeutic agents.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3-ethoxy-4-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-5-25-18-8-15(11-23)6-7-17(18)26-12-19(24)22-14-21(4)10-16(22)9-20(2,3)13-21/h6-8,11,16H,5,9-10,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBCQDUHSOHVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CC3(CC2CC(C3)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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